[(2-Methoxy-2-phenylethyl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methoxy-2-phenylethyl)selanyl]benzene is an organic compound that contains a selenium atom bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-2-phenylethyl)selanyl]benzene typically involves the reaction of 2-methoxy-2-phenylethanol with a selenium reagent. One common method is the reaction of 2-methoxy-2-phenylethanol with diphenyl diselenide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxy-2-phenylethyl)selanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
[(2-Methoxy-2-phenylethyl)selanyl]benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in the development of selenium-containing drugs with anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of [(2-Methoxy-2-phenylethyl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
[(2-Methoxy-2-phenylethyl)selanyl]benzene can be compared with other selenium-containing compounds such as:
Selenomethionine: An amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with important roles in enzymatic functions.
Diphenyl diselenide: A common selenium reagent used in organic synthesis.
This compound is unique due to its specific structure, which combines a methoxy group, a phenyl group, and a selenium atom, providing distinct chemical and biological properties.
Properties
CAS No. |
63603-28-1 |
---|---|
Molecular Formula |
C15H16OSe |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(2-methoxy-2-phenylethyl)selanylbenzene |
InChI |
InChI=1S/C15H16OSe/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
UKALKFJPGZKHBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.